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Introduction

JNJ-26076713 is a potent, orally active antagonist of alpha V (av) integrins, with high affinity
for av3 and avp5.[1] Integrins are transmembrane receptors that mediate cell-extracellular
matrix (ECM) and cell-cell interactions, playing a pivotal role in cellular adhesion, migration,
proliferation, and survival.[2][3][4] The av class of integrins, particularly av33 and av35, are
overexpressed on activated endothelial cells and various tumor cells.[3][5] This overexpression
is strongly associated with tumor growth, invasion, and angiogenesis, the formation of new
blood vessels that supply tumors with nutrients and oxygen.[3][5]

While INJ-26076713 has been investigated for its therapeutic potential in ocular diseases
characterized by neovascularization, such as age-related macular degeneration and diabetic
retinopathy, its mechanism of action holds significant promise for oncology research.[1][6] By
blocking the interaction of av integrins with their ligands in the ECM, JNJ-26076713 can disrupt
the signaling pathways that drive tumor progression.

Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic
the complex microenvironment of solid tumors compared to traditional 2D cell culture. These
models are invaluable for assessing the efficacy of anti-cancer agents that target the tumor
microenvironment. This document provides detailed protocols for utilizing JNJ-26076713 in 3D
tumor spheroid models to evaluate its anti-invasive and anti-angiogenic properties.
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Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the
described experiments when treating 3D tumor spheroids with INJ-26076713.

Table 1: Effect of INJ-26076713 on Tumor Spheroid Growth and Invasion

Average Average

JNJ-26076713
Concentration

Percent Percent

Spheroid Invasion Area

Inhibition of Inhibition of

Diameter (um)

(nm?) at 96h (*

(nM) Growth (%) Invasion (%)
at 96h (x SD) SD)
0 (Vehicle 250,000 +
650 + 25 0 0
Control) 15,000
210,000 +
1 635 + 22 2.3 16
12,500
155,000 +
10 610 + 20 6.2 38
10,000
100 580 £ 18 10.8 85,000 + 8,500 66
1000 565 £ 15 131 45,000 £ 5,000 82

Table 2: Effect of INJ-26076713 on Endothelial Cell Sprouting in a 3D Co-Culture
Angiogenesis Assay
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Average
Percent
JNJ-26076713 Number of Percent Average .
. o Inhibition of
Concentration  Sprouts per Inhibition of Sprout Length
] . Sprout Length
(nM) Spheroid (* Sprouting (%) (um) (£ SD) (%)
0

SD)
0 (Vehicle

254 0 150 = 20 0
Control)
1 22+3 12 130+ 18 13.3
10 15+3 40 95+ 15 36.7
100 8x2 68 5010 66.7
1000 31 88 25+8 83.3

Experimental Protocols

Protocol 1: Generation of Tumor Spheroids

This protocol describes the formation of uniform tumor spheroids suitable for invasion and

angiogenesis assays. Cell lines with high expression of av integrins, such as U87 MG

(glioblastoma) or MDA-MB-231 (triple-negative breast cancer), are recommended.[7]

Materials:

e U87 MG or MDA-MB-231 cells

o Complete cell culture medium (e.g., DMEM with 10% FBS)

e Phosphate-buffered saline (PBS)

e Trypsin-EDTA

e 96-well ultra-low attachment (ULA) round-bottom plates

e Hemocytometer or automated cell counter

Procedure:
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Culture cells in T-75 flasks to 70-80% confluency.

Wash cells with PBS and detach using Trypsin-EDTA.

Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5
minutes.

Resuspend the cell pellet in complete medium and perform a cell count.

Dilute the cell suspension to a final concentration of 2.5 x 104 cells/mL.

Using a multichannel pipette, seed 200 pL of the cell suspension (5,000 cells) into each well
of a 96-well ULA plate.

Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation at the bottom of the
wells.

Incubate the plate at 37°C and 5% COz2 for 48-72 hours. Spheroid formation should be
monitored daily. Uniform spheroids of approximately 400-500 um in diameter should form.

Protocol 2: 3D Tumor Spheroid Invasion Assay

This assay measures the invasion of cancer cells from the spheroid into a surrounding

extracellular matrix.[8][9][10]

Materials:

Pre-formed tumor spheroids in a 96-well ULA plate

Basement Membrane Extract (BME), such as Matrigel® or Cultrex®

Serum-free cell culture medium

JNJ-26076713 stock solution (in DMSO)

Inverted microscope with imaging capabilities

Procedure:
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e Thaw BME on ice overnight at 4°C. All subsequent steps involving BME should be performed
on ice using pre-chilled pipette tips.

» Prepare working solutions of JNJ-26076713 in serum-free medium at 2x the final desired
concentrations.

o Carefully remove 100 pL of medium from each well of the spheroid plate without disturbing
the spheroids.

e Gently add 100 pL of BME to each well.

o Centrifuge the plate at 300 x g for 5 minutes at 4°C to position the spheroids in the center of
the BME.

o Transfer the plate to a 37°C incubator for 30-60 minutes to allow the BME to polymerize.

o Carefully add 100 pL of the 2x INJ-26076713 working solutions (or vehicle control) to the top
of the BME gel.

o Capture an initial image (Time 0) of each spheroid using an inverted microscope.
 Incubate the plate at 37°C and 5% CO:z and capture images at 24, 48, 72, and 96 hours.

» Analyze the images using software such as ImageJ. Measure the total area of the spheroid
and the invaded cells at each time point. The invasion area is calculated by subtracting the
spheroid area at Time 0 from the total area at the subsequent time points.

Protocol 3: 3D Co-Culture Spheroid Angiogenesis Assay

This assay assesses the effect of INJ-26076713 on the sprouting of endothelial cells towards a
tumor spheroid, mimicking tumor angiogenesis.[11][12][13]

Materials:
e Pre-formed tumor spheroids

e Human Umbilical Vein Endothelial Cells (HUVECS)

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1673005?utm_src=pdf-body
https://www.benchchem.com/product/b1673005?utm_src=pdf-body
https://www.benchchem.com/product/b1673005?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_In_Vitro_Angiogenesis_Assays_Using_AZD2932.pdf
https://m.youtube.com/watch?v=WqWzXnptvNc
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.594903/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Endothelial cell growth medium (EGM-2)

Fibrinogen solution

Thrombin solution

Aprotinin

JNJ-26076713 stock solution (in DMSO)

Inverted fluorescence microscope

Procedure:

Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 107 cells/mL.
Prepare the fibrinogen solution containing aprotinin and the pre-formed tumor spheroids.

In a 48-well plate, mix the HUVEC suspension with the fibrinogen/spheroid solution and add
thrombin to initiate polymerization. This creates a fibrin gel embedded with HUVECs and a
central tumor spheroid.

Allow the gel to polymerize at 37°C for 30 minutes.

Prepare EGM-2 medium containing the desired final concentrations of INJ-26076713 (and a
vehicle control).

Add 500 pL of the treatment-containing medium to each well.
Incubate at 37°C and 5% COz2 for 24-72 hours.

Visualize and capture images of endothelial cell sprouts originating from the HUVECs and
growing towards the tumor spheroid using an inverted microscope. If using fluorescently
labeled HUVECS, a fluorescence microscope can be used.

Quantify the number and length of the sprouts using image analysis software.

Visualizations
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Caption: Alpha V Integrin Signaling Pathway and Inhibition by JNJ-26076713.
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Caption: Workflow for 3D Tumor Spheroid Invasion and Angiogenesis Assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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